Product packaging for Methyl 8-pimaren-18-oate(Cat. No.:CAS No. 33952-78-2)

Methyl 8-pimaren-18-oate

Cat. No.: B14165786
CAS No.: 33952-78-2
M. Wt: 318.5 g/mol
InChI Key: LZUSHGHGVLPXFI-UHFFFAOYSA-N
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Description

Methyl 8-pimaren-18-oate, with the CAS registry number 33952-78-2, is a diterpenoid compound classified as a pimarane-type natural product . It is characterized by the molecular formula C21H34O2 and has an average molecular mass of approximately 318.5 g/mol . This compound is of significant interest in natural product research and phytochemistry. Its primary research value is highlighted by its identification as a major constituent, comprising 41.82% of the essential oil derived from Ferula galbaniflua resin . In this context, the essential oil demonstrated notable in vitro activity against promastigote forms of Leishmania amazonensis , a parasitic protozoan, while showing low cytotoxicity to mammalian L6 cells . This suggests this compound may contribute to the observed biological properties and makes it a candidate for further investigations in parasitology and infectious disease research . The compound is typically supplied as a solid and should be stored in a refrigerator at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B14165786 Methyl 8-pimaren-18-oate CAS No. 33952-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33952-78-2

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl 7-ethyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C21H34O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h17H,6-14H2,1-5H3

InChI Key

LZUSHGHGVLPXFI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of Methyl 8 Pimaren 18 Oate

Botanical Sources and Plant Families

The compound is a notable constituent in the essential oils of several plant families, often in significant quantities. Analysis via gas chromatography-mass spectrometry (GC-MS) has been pivotal in its identification and quantification.

Research into the chemical composition of essential oils derived from the Apiaceae family has identified Methyl 8-pimaren-18-oate as a significant component in Ferula galbaniflua. One study analyzing the essential oil of this plant reported that this compound constituted 41.82% of the oil, making it a major component alongside ethyl phthalate (B1215562) (13.09%). d-nb.infonih.govnih.gov This finding highlights the compound as a key volatile from this particular species. d-nb.info

Table 1: Key Compounds in the Essential Oil of Ferula galbaniflua

Compound Percentage (%)
This compound 41.82
Ethyl phthalate 13.09

Source: GC-MS analysis data. d-nb.infonih.govnih.gov

Within the Malpighiaceae family, Acridocarpus orientalis stands out as a prominent source of this compound. Investigations into the volatile constituents of this plant have shown a distinct distribution between different plant parts. The essential oil extracted from the stem is particularly rich in this compound, with GC-MS analysis revealing its concentration to be as high as 43.8%. tandfonline.comresearchgate.netekb.eg This makes it the most abundant volatile constituent in the stem oil of this species. tandfonline.comresearchgate.net

Table 2: Major Volatile Constituents in the Stem Essential Oil of Acridocarpus orientalis

Compound Percentage (%)
This compound 43.8
Octacosane 5.8
Heptacosane 4.6
Hexacosane 4.1
Methyl dehydroabietate 3.9
Methyl pimar-8(14)-en-18-oate 3.6

Source: GC-MS analysis data. tandfonline.comresearchgate.net

The Lamiaceae family, known for its aromatic members, also includes species that produce this compound. In the essential oil of Leucas lavandulifolia, this compound has been identified as the most prevalent component. amazonaws.comresearchgate.net A GC-MS analysis of the oil revealed the presence of 28 different phytocompounds, with this compound being the most abundant, constituting 37.09% of the total area percentage. amazonaws.comresearchgate.net

Table 3: Most Prevalent Compound in the Essential Oil of Leucas lavandulifolia

Compound Area Percentage (%)
This compound 37.09

Source: GC-MS analysis data. amazonaws.comresearchgate.net

In the Zygophyllaceae family, Zygophyllum qatarense has been shown to be a source of this compound. The essential oil derived from the leaves (LEO) of this plant contains the compound as a major constituent. tandfonline.comresearchgate.net GC-MS analysis identified seventeen components representing 94.0% of the total leaf essential oil, with this compound being the primary constituent at 33.09%. tandfonline.comscispace.comtandfonline.comresearchgate.net

Table 4: Main Constituents in the Leaf Essential Oil (LEO) of Zygophyllum qatarense

Compound Percentage (%)
This compound 33.09
Methyl palmitate 10.55
Methyl linolenate 7.67
6,6-dimethylhept-1-en-4-yne 7.45
Caryophyllene 6.14

Source: GC-MS analysis data. tandfonline.comresearchgate.nettandfonline.com

Beyond the plant kingdom, this compound has also been detected in fungi. A chemical profile analysis of a methanolic extract from the common button mushroom, Agaricus bisporus, led to the identification of several compounds, including this compound. birjand.ac.ir This discovery indicates that the biosynthetic pathways for pimarane-type diterpenoids are not exclusive to plants.

Table 5: Selected Compounds Identified in Agaricus bisporus Methanolic Extract

Compound
This compound
Methyl pimar-7-en-18-oate
Methyl isodextropimarate
Methyl 8-isopimaren-18-oate
Methyl pimar-8(14)-en-18-oate

Source: GC-MS analysis data. birjand.ac.ir

Presence in Essential Oils from Zygophyllaceae (e.g., Zygophyllum qatarense)

Paleobotanical and Geological Context

The story of this compound and related diterpenoids extends deep into Earth's history. Pimarane-type diterpenoids are recognized as important biomarkers in geological sediments and fossil resins (ambers). jst.go.jpsi.edu These molecules serve as chemical fossils, helping to reconstruct ancient vegetation and environments. researchgate.net

The analysis of fossil resins from the Cretaceous period has provided direct evidence of this specific compound. A study of Cretaceous resin from Myanmar (Burmite) identified methyl-8-pimaren-18-oate among the thermochemolysis products. researchgate.net The presence of pimarane (B1242903) and abietane-type diterpenoids in these ancient resins strongly suggests a botanical source from conifers, likely belonging to the Pinaceae family. researchgate.netresearchgate.net The diagenetic processes over millions of years lead to the transformation of original resin components, yet the core pimarane skeleton can remain identifiable, linking modern compounds to their ancient precursors. usgs.gov

Detection in Fossil Resins (Amber) from Cretaceous Sediments

The diterpenoid methyl ester, this compound, has been identified as a chemical constituent of fossil resins dating back to the Cretaceous period. researchgate.netcurtin.edu.au Scientific analysis of amber recovered from Cretaceous sediments in Kachin, Myanmar (Burma), revealed the presence of this compound. researchgate.net The identification was achieved through sophisticated analytical techniques, specifically thermochemolysis gas chromatography-mass spectrometry (thermo-chemolysis GC-MS), which is designed to analyze the complex molecular composition of ancient organic materials like amber. researchgate.netcurtin.edu.au

In the study of the Myanmarese amber, this compound was detected alongside other diterpenoids, including methyl-16,17-dinor dehydroabietate. researchgate.net This specific resin was one of two Cretaceous samples analyzed, the other being from Meghalaya, India; however, this compound was noted as being present only in the resin from Myanmar. researchgate.net The sediments from which the amber was recovered are from the Cretaceous age, providing a deep-time window into the resin chemistry of ancient forests. researchgate.net

Table 1: Detection of this compound in Cretaceous Amber

Parameter Description Source
Compound This compound researchgate.net
Source Material Fossil Resin (Amber) researchgate.net
Geological Age Cretaceous researchgate.netcurtin.edu.au
Location of Origin Kachin, Myanmar (Burma) researchgate.net
Analytical Method Thermochemolysis Gas Chromatography-Mass Spectrometry researchgate.netcurtin.edu.au
Associated Compounds Abietane (B96969) and labdane (B1241275) type diterpenoids, methyl-16,17-dinor dehydroabietate researchgate.net

Implications for Paleoflora Reconstruction (e.g., Pinaceae Conifers)

The detection of specific organic compounds, or biomarkers, like this compound in fossil resins is crucial for reconstructing ancient plant life and ecosystems (paleoflora). researchgate.netresearchgate.net Terpenoids, in particular, are valuable for the chemosystematic investigation of conifers. researchgate.net The chemical profile of the Cretaceous amber from Myanmar, which includes this compound, provides strong evidence for its botanical origin. researchgate.net

The resin's composition is characterized by the presence of both labdane and abietane type diterpenoids, a combination that is highly characteristic of conifers belonging to the Pinaceae (pine) family. researchgate.netresearchgate.netresearchgate.net The concurrent absence of phenolic terpenoids in the sample helps to distinguish the source from other conifer families, such as Cupressaceae, which would typically produce such compounds. researchgate.net Therefore, the molecular evidence strongly suggests that the amber from Kachin was produced by a member of the Pinaceae family during the Cretaceous period. researchgate.netcurtin.edu.au This chemotaxonomic link allows researchers to infer the existence of specific plant lineages in ancient environments, even when corresponding plant macrofossils are absent. researchgate.net

Chemo-variations Across Plant Parts and Environmental Factors

The concentration and presence of this compound can vary within different parts of the source plant. Research indicates its identification in the essential oils derived from the leaves and stems of certain plant species. scispace.com This distribution suggests a differential biosynthesis or storage of the compound within the plant's structure.

While specific studies detailing the precise quantitative variations of this compound due to environmental stimuli are not extensively detailed in the search results, it is a known principle in phytochemistry that environmental factors can influence the composition of plant essential oils. scispace.com Factors such as soil composition, climate, and geographic location can cause significant chemo-variation in secondary metabolites. This principle likely extends to pimarane-type diterpenoids like this compound.

Table 2: Documented Distribution of this compound in Plant Anatomy

Plant Part Presence Source
LeavesIdentified scispace.com
StemsIdentified scispace.com
RootsMentioned in context of essential oil variation, specific presence not confirmed scispace.com

Advanced Methodologies for Isolation and Purification of Methyl 8 Pimaren 18 Oate

Extraction Techniques from Plant and Fungal Biomass

The initial step in isolating Methyl 8-pimaren-18-oate involves its extraction from the raw biomass. The choice of extraction method is contingent on the source material and the chemical properties of the target compound.

Essential oil distillation, particularly hydro-distillation, is a primary method for extracting volatile compounds, including this compound, from plant materials. researchgate.net This process involves the co-distillation of plant material with water. The resulting vapor, a mixture of water and volatile organic compounds, is condensed, and the essential oil is separated from the aqueous layer. This technique has been effectively utilized to obtain essential oils rich in this compound from various plant species. For instance, it has been identified as a major constituent in the essential oil of Leucas lavandulifolia, constituting 37.09% of the oil. amazonaws.commdpi.com Similarly, it is a prominent component in the essential oils from the stems of Acridocarpus orientalis (43.8%) and the leaves of Zygophyllum qatarense (33.09%). chemspider.comresearchgate.netsheppeyfossils.comnih.gov

Solvent extraction is another widely used technique, particularly for non-volatile or less volatile compounds and for extraction from fungal biomass. This method was employed to isolate this compound from the methanolic extract of the wild edible mushroom Agaricus bisporus. researchgate.net The process typically involves macerating the dried and powdered biomass in a suitable solvent, such as methanol (B129727), for an extended period. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract containing the target compound. researchgate.net

Table 1: Natural Sources and Extraction Methods for this compound

Natural Source Part Used Extraction Method Key Finding Reference(s)
Leucas lavandulifolia Aerial parts (leaves, flowers, seeds) Hydro-distillation Constitutes 37.09% of the essential oil. amazonaws.commdpi.com
Acridocarpus orientalis Stems Essential Oil Distillation (GC/MS analysis) Major volatile constituent at 43.8%. chemspider.comsheppeyfossils.com
Zygophyllum qatarense Leaves Essential Oil Distillation (GC/MS analysis) A main constituent at 33.09%. researchgate.netnih.gov
Ferula galbaniflua Not specified Essential Oil Distillation (GC/MS analysis) A major component at 41.82%.
Agaricus bisporus Fruiting bodies Solvent Extraction (Methanol) Identified in the methanolic extract. researchgate.net

Chromatographic Separation Strategies for Isolation

Following extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes several chromatographic steps for the isolation and purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for identifying the presence and relative abundance of this compound in crude extracts, particularly in essential oils. amazonaws.comchemspider.comsheppeyfossils.com In this technique, the volatile components of the extract are separated in a gas chromatograph and then ionized and detected by a mass spectrometer, which provides a unique mass spectrum for each compound, allowing for its identification by comparison with spectral libraries. researchgate.net

For the preparative isolation of pimarane (B1242903) diterpenes, a combination of column chromatography techniques is often employed. While specific protocols for this compound are not extensively detailed in the literature, methods used for similar pimarane diterpenoids provide a clear framework. The crude extract is typically first subjected to column chromatography on silica (B1680970) gel. chemspider.comcjnmcpu.comrsc.org This technique separates compounds based on their polarity. Elution with a gradient of solvents, such as mixtures of n-hexane and ethyl acetate (B1210297) or dichloromethane (B109758) and acetone, allows for the separation of the extract into fractions with decreasing polarity. chemspider.combohrium.com

Fractions containing the target compound, as identified by analytical methods like Thin-Layer Chromatography (TLC), may be further purified using other chromatographic materials. Sephadex LH-20 column chromatography is often used for the separation of compounds based on their molecular size and is particularly effective in removing pigments and other polymeric materials. cjnmcpu.comrsc.org

For final purification, High-Performance Liquid Chromatography (HPLC), especially on a preparative scale, is the method of choice. rsc.orgbohrium.comresearchgate.net Reversed-phase columns, such as C18, are commonly used, with an isocratic or gradient elution system of solvents like acetonitrile (B52724) or methanol in water. researchgate.net This allows for the isolation of the diterpene with high purity, which can then be verified by GC-MS and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Table 2: Chromatographic Techniques for the Separation and Analysis of Pimarane Diterpenes

Chromatographic Technique Stationary Phase Purpose Typical Mobile Phase Reference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) e.g., DB-5, HP-5MS Identification and Quantification Carrier Gas (e.g., Helium) mdpi.comresearchgate.net
Column Chromatography Silica Gel Initial Fractionation n-Hexane/Ethyl Acetate, Dichloromethane/Acetone chemspider.comcjnmcpu.combohrium.com
Column Chromatography Sephadex LH-20 Further Purification (Size Exclusion) Methanol, Ethanol/Methanol mixtures cjnmcpu.comrsc.org
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Reversed-Phase (e.g., C18) Final Purification Acetonitrile/Water, Methanol/Water rsc.orgresearchgate.net

Isolation from Complex Natural Matrices

This compound has been successfully isolated from a variety of complex natural matrices, each presenting unique challenges for extraction and purification.

Essential Oils: As previously mentioned, essential oils from several plant species are a significant source of this compound. amazonaws.comchemspider.com The primary challenge in isolating the compound from essential oils is the presence of a multitude of other volatile terpenoids with similar chemical properties. The isolation process from these oils relies heavily on high-resolution chromatographic techniques like preparative HPLC to separate the target compound from its isomers and other closely related structures.

Mushroom Extracts: The identification of this compound in the methanolic extract of the mushroom Agaricus bisporus demonstrates its presence in the fungal kingdom. researchgate.net Fungal extracts are complex matrices containing a diverse array of secondary metabolites, including fatty acids, sterols, and phenolic compounds. The initial solvent extraction must be followed by extensive chromatographic purification, likely involving partitioning between immiscible solvents to remove highly polar or non-polar impurities before proceeding with column and HPLC chromatography.

Fossil Resins: In a notable discovery, this compound has been identified in Cretaceous fossil resin (amber) from Myanmar. The analysis of fossil resins requires specialized techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) or thermochemolysis-GC-MS. These methods involve the thermal decomposition of the resin's polymeric structure to release the constituent biomarker compounds. The presence of this compound in this ancient matrix suggests its botanical origin is likely from conifers of the Pinaceae family and highlights its chemical stability over geological timescales.

Structural Elucidation and Spectroscopic Characterization of Methyl 8 Pimaren 18 Oate

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in complex mixtures, such as essential oils and plant or fungal extracts. birjand.ac.irresearchgate.net It is frequently employed for both the identification and quantification of Methyl 8-pimaren-18-oate.

In GC-MS analysis, the components of a mixture are first separated based on their boiling points and affinity for the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios, serves as a molecular fingerprint that can be compared to spectral libraries for identification. nih.gov

Several studies have successfully identified this compound in natural extracts using this method. For instance, GC-MS analysis of the essential oil from Leucas lavandulifolia revealed this compound as the most abundant constituent, comprising 37.09% of the total area. amazonaws.comresearchgate.net Similarly, it was identified as a major component (43.8%) in the essential oil of Acridocarpus orientalis stems. tandfonline.com In a methanolic extract of the wild edible mushroom Agaricus bisporus, this compound was also detected and identified alongside its isomer, Methyl 8-isopimaren-18-oate. birjand.ac.ir

The fragmentation pattern in the mass spectrum is crucial for distinguishing pimarane-type diterpenes. nih.gov While detailed fragmentation mechanisms for this compound are complex, the mass spectrum is characterized by a specific set of fragment ions that allow for its differentiation from other diterpenoids. nih.govfrontiersin.org The retention time in the gas chromatogram provides an additional layer of identification, as shown in the table below from an analysis of Agaricus bisporus extract. birjand.ac.ir

CompoundRetention Time (min)Area (%)
Methyl 8-isopimaren-18-oate23.74228.86
This compound24.40124.47

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, including pimarane (B1242903) diterpenoids. researchgate.netmdpi.com Through ¹H and ¹³C NMR, as well as two-dimensional experiments (like COSY, HSQC, and HMBC), the complete carbon skeleton and the placement of protons can be determined. mdpi.comnih.gov

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For pimarane diterpenes, characteristic signals include those for methyl groups (singlets), olefinic protons of the vinyl group, and various methylene (B1212753) and methine protons in the tetracyclic system. nih.govmdpi.com

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts (δ) of the carbon signals are indicative of their functional type (e.g., methyl, methylene, olefinic, carbonyl). researchgate.net For this compound, the spectrum would show 21 distinct carbon signals, corresponding to the 20 carbons of the pimarane skeleton and the one from the methyl ester group. nih.gov The chemical shifts for the carbons in the pimarane core are well-documented and serve as a basis for structural confirmation. researchgate.netresearchgate.net

Below are representative ¹³C NMR chemical shifts for a pimarane skeleton, which are critical for the identification of this compound.

Carbon PositionTypical Chemical Shift (δ, ppm)Carbon Type
C-4~33Quaternary (C)
C-8~135Olefinic (C)
C-9~128Olefinic (CH)
C-13~36Quaternary (C)
C-15~148Olefinic (CH)
C-16~111Olefinic (CH₂)
C-17~24-29Methyl (CH₃)
C-18~179Ester Carbonyl (C=O)
C-20~15Methyl (CH₃)
-OCH₃~51Methyl (CH₃)

Infrared Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specificpolymers.comwiley.com When infrared radiation is passed through a sample, the molecule absorbs energy at specific frequencies corresponding to its bond vibrations (stretching, bending). specificpolymers.com This absorption pattern is unique to the molecule and serves as a fingerprint. wiley.com

For this compound, the IR spectrum would display several characteristic absorption bands confirming its key structural features:

C=O Stretch: A strong, sharp absorption band typically appears around 1720-1740 cm⁻¹, which is characteristic of the ester carbonyl group.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ arise from the stretching vibrations of sp³ hybridized C-H bonds in the methyl and methylene groups of the cyclic structure. The =C-H stretching of the vinyl group would appear just above 3000 cm⁻¹. core.ac.uk

C=C Stretch: A medium intensity band around 1640 cm⁻¹ is indicative of the carbon-carbon double bond in the vinyl group.

C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

The presence of these specific bands in an IR spectrum provides strong evidence for the pimarane ester structure. researchgate.net

High-Resolution Mass Spectrometry for Extract Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of an ion with extremely high accuracy. coms.eventsmdpi.com Unlike standard MS, which provides nominal mass, HRMS can determine the mass to several decimal places. sci-hub.se This precision allows for the calculation of a unique elemental composition (molecular formula) for a given ion. mdpi.com

When analyzing complex natural extracts, HRMS is invaluable for confirming the identity of known compounds and for elucidating the structures of new ones. sci-hub.seresearchgate.net For this compound, its molecular formula is C₂₁H₃₄O₂. nih.gov HRMS would measure its exact mass, which can be calculated and compared to the experimental value.

Calculated Monoisotopic Mass: 318.25588 g/mol chemspider.com

If an unknown peak in a chromatogram is suspected to be this compound, subjecting it to HRMS analysis can confirm or refute the hypothesis. A measured mass that matches the calculated exact mass to within a very small error margin (typically < 5 ppm) provides unambiguous confirmation of the compound's molecular formula. mdpi.com This technique was instrumental in establishing the molecular formulas of numerous novel pimarane diterpenoids isolated from various natural sources. nih.govcoms.eventsresearchgate.net

Stereochemical Considerations and Isomer Differentiation (e.g., Methyl 8-isopimaren-18-oate)

The pimarane family of diterpenoids includes several stereoisomers, with the most common distinction being between the pimarane and isopimarane (B1252804) skeletons. researchgate.net These isomers differ in the stereochemistry at the C-13 position, where the pimarane series has a vinyl group and a methyl group, while the isopimarane series has the opposite configuration. researchgate.netnih.gov

Differentiating between this compound and its isomer, Methyl 8-isopimaren-18-oate, is a critical analytical challenge. birjand.ac.irchem960.com As seen in the GC-MS analysis of Agaricus bisporus extract, these two isomers can co-exist and may have very similar chromatographic behavior. birjand.ac.ir

Several spectroscopic methods are key to their differentiation:

¹³C NMR Spectroscopy: This is one of the most definitive techniques. A clear distinction between pimaranes and isopimaranes can be made based on the chemical shift of the C-17 methyl group. In pimara-8(14),15-diene type structures, the C-17 carbon resonates at approximately 29 ppm, whereas in the corresponding isopimarane isomers, it is shielded and resonates at around 24 ppm. mdpi.comresearchgate.net

2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons. For a pimarane structure, a NOESY spectrum would reveal correlations that are distinct from those of an isopimarane, helping to establish the relative stereochemistry at C-13. mdpi.com

GC-MS: While their mass spectra can be very similar, high-quality chromatographic separation can often resolve the two isomers, showing distinct retention times, which aids in their identification when reference standards are available. birjand.ac.ir

The correct assignment of stereochemistry is crucial as it can significantly impact the compound's biological properties. researchgate.net

Biosynthetic Pathways and Mechanistic Enzymatic Studies of Methyl 8 Pimaren 18 Oate

Diterpenoid Biosynthesis: The Pimarane (B1242903) Skeleton Formation

The biosynthesis of all diterpenoids, including Methyl 8-pimaren-18-oate, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netcjnmcpu.com This linear isoprenoid is formed by the successive condensation of three molecules of isopentenyl pyrophosphate (IPP) with one molecule of its isomer, dimethylallyl diphosphate (B83284) (DMAPP). researchgate.net The construction of the characteristic tricyclic pimarane skeleton from the acyclic GGPP is a complex cyclization cascade catalyzed by a class of enzymes known as diterpene synthases (diTPSs). researchgate.net

The formation of the pimarane core typically involves a two-step process mediated by two distinct types of diTPSs:

Class II diTPSs: These enzymes initiate the cyclization cascade. They catalyze the protonation-initiated cyclization of the terminal double bond of GGPP to form a bicyclic intermediate, typically a copalyl pyrophosphate (CPP) cation, which is then stabilized. cjnmcpu.com Depending on the specific enzyme and organism, different stereoisomers of CPP can be formed, such as normal CPP, ent-CPP, or syn-CPP. cjnmcpu.com

Class I diTPSs: This class of enzymes takes the bicyclic CPP intermediate and catalyzes a second major cyclization. researchgate.net They act by ionizing the diphosphate moiety to generate a carbocation, which then undergoes further intramolecular reactions, including rearrangements and ring closures, to yield the final tricyclic pimarane scaffold. researchgate.netresearchgate.net

This sequential action results in the formation of various pimarane-type olefins, such as pimaradiene or isopimaradiene. researchgate.netoup.com The pimarane skeleton itself can exist in different stereochemical forms, including pimarane, isopimarane (B1252804), and their enantiomeric counterparts, ent-pimarane and ent-isopimarane, depending on the specific folding and catalytic activity of the diTPSs involved. researchgate.net

Table 1: Key Steps in Pimarane Skeleton Formation

Step Precursor Key Enzyme Class Intermediate/Product Description
1 Geranylgeranyl Pyrophosphate (GGPP) Class II diTPS Copalyl Pyrophosphate (CPP) Protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate. cjnmcpu.com
2 Copalyl Pyrophosphate (CPP) Class I diTPS Pimaradiene/Isopimaradiene Ionization-initiated cyclization of CPP to form the tricyclic pimarane olefin skeleton. researchgate.netresearchgate.net

Role of Specific Enzymes in Esterification and Methylation Pathways

Once the foundational pimarane hydrocarbon skeleton is assembled, it undergoes a series of tailoring reactions to achieve the final structure of this compound. These modifications, often referred to as peripheral or decorating steps, are typically catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and transferases. researchgate.net

For this compound, the crucial transformations involve the oxidation of a methyl group at the C-18 position to a carboxylic acid, followed by the esterification of this acid with a methyl group.

Oxidation: P450 enzymes are frequently responsible for introducing oxygen atoms into the diterpene scaffold. cjnmcpu.com In this case, a P450 would likely catalyze the stepwise oxidation of the C-18 methyl group to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid, forming pimar-8-en-18-oic acid.

Methylation: The final step is the methylation of the C-18 carboxyl group. This reaction is catalyzed by a specific type of enzyme called a carboxyl methyltransferase (CMT). researchgate.netnih.gov These enzymes utilize S-adenosyl methionine (SAM) as the universal methyl donor, transferring the methyl group from SAM to the carboxylic acid to form a methyl ester. researchgate.net An example of a well-characterized enzyme that performs such a reaction is FtpM from Aspergillus fumigatus, which is capable of methylating carboxylic acid groups in aqueous conditions. nih.gov

Table 2: Key Tailoring Enzymes and Their Functions

Enzyme Class Function Substrate (Example) Product (Example) Cofactor/Co-substrate
Cytochrome P450 Monooxygenases Oxidation Pimaradiene (C-18 methyl group) Pimar-8-en-18-oic acid NADPH, O₂
Carboxyl Methyltransferases (CMTs) Esterification (Methylation) Pimar-8-en-18-oic acid This compound S-adenosyl methionine (SAM) researchgate.net

Hypothetical Biosynthetic Routes in Diverse Organisms (Plants, Fungi)

This compound has been identified as a constituent in a variety of organisms, including several plant species and at least one fungus. While the complete biosynthetic gene clusters have not been fully elucidated for this specific compound in these organisms, hypothetical pathways can be proposed based on established principles of diterpenoid biosynthesis.

In Plants: The compound is a major component of the essential oils from the stem of Acridocarpus orientalis researchgate.netresearchgate.nettandfonline.com and the leaves of Zygophyllum qatarense. tandfonline.comscispace.com It has also been identified in Leucas lavandulifolia. amazonaws.com In these plants, the biosynthetic route would follow the canonical pathway: GGPP is first cyclized to a pimaradiene intermediate by specific plant diTPSs. This hydrocarbon is then likely oxidized at the C-18 position by a series of P450 enzymes to yield pimar-8-en-18-oic acid. A plant-specific carboxyl methyltransferase would then complete the synthesis by methylating the acid.

In Fungi: this compound has been detected in the wild edible mushroom Agaricus bisporus. birjand.ac.ir Fungal biosynthetic pathways for diterpenoids are similar to those in plants but can feature variations. For instance, some fungal diTPSs are bifunctional, meaning a single enzyme can catalyze both the initial cyclization to the CPP intermediate and the subsequent formation of the final tricyclic skeleton. nih.gov Following the creation of the pimaradiene scaffold, fungal P450s and a dedicated carboxyl methyltransferase would perform the necessary oxidation and esterification steps, respectively, mirroring the proposed plant pathway. researchgate.netnih.gov Endophytic fungi, which live within plant tissues, are known to be prolific producers of diverse secondary metabolites, including diterpenoids, and represent a significant source for such compounds. mdpi.com

Table 3: Occurrence and Hypothetical Biosynthesis of this compound

Organism Kingdom Identified In Proposed Key Steps Citations
Acridocarpus orientalis Plantae Stem essential oil GGPP → Pimaradiene → Pimar-8-en-18-oic acid → Methylation researchgate.net, researchgate.net, tandfonline.com
Zygophyllum qatarense Plantae Leaf essential oil GGPP → Pimaradiene → Pimar-8-en-18-oic acid → Methylation tandfonline.com, scispace.com
Leucas lavandulifolia Plantae Essential oil GGPP → Pimaradiene → Pimar-8-en-18-oic acid → Methylation amazonaws.com
Agaricus bisporus Fungi Methanolic extract GGPP → Pimaradiene → Pimar-8-en-18-oic acid → Methylation birjand.ac.ir

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling is a powerful and indispensable technique for unraveling the intricate details of biosynthetic pathways and enzyme mechanisms. researchgate.netslideshare.net This method involves introducing precursors enriched with stable or radioactive isotopes (e.g., ¹³C, ²H, ¹⁸O) into an organism or an in vitro enzymatic assay. uni-bonn.de By tracking the position of these labels in the final product, researchers can deduce the sequence of bond formations and breakages, identify precursor-product relationships, and elucidate complex rearrangement mechanisms. researchgate.netuni-bonn.de

For diterpenoid biosynthesis, studies often involve:

Feeding experiments: Living cultures of plants or fungi are fed with simple, isotopically labeled precursors like [¹³C]glucose or [¹³C]acetate. The location of the ¹³C atoms in the isolated diterpenoid is then determined by ¹³C-NMR spectroscopy, which helps to map the folding pattern of the isoprenoid chain.

In vitro enzyme assays: Recombinant enzymes are incubated with specifically synthesized isotopically labeled substrates. researchgate.net For example, the study of terpene cyclases often uses deuterated GGPP analogs to probe for hydride shifts, which are key steps in many cyclization cascades.

A highly relevant example is the enzymatic synthesis of uniformly ¹³C-labeled syn-pimara-7,15-diene ([U-¹³C₂₀]diene) from [U-¹³C₂₀]GGPP. tandfonline.com This labeled pimaradiene was then applied to rice leaves, and its conversion into ¹³C-labeled momilactone phytoalexins was successfully traced using LC-MS/MS. tandfonline.com This approach demonstrates the efficacy of using isotopically labeled intermediates to confirm biosynthetic pathways in vivo and identify downstream metabolites. tandfonline.com

Table 4: Applications of Isotopic Labeling in Diterpenoid Biosynthesis

Labeling Strategy Purpose Detection Method Key Findings Elucidated
Feeding with [¹³C]glucose or [¹³C]acetate Trace the carbon skeleton backbone NMR Spectroscopy Confirms the isoprenoid origin and cyclization pattern.
Incubation with deuterated (²H) substrates Investigate reaction mechanisms (e.g., hydride shifts) Mass Spectrometry (MS), NMR Provides evidence for specific mechanistic steps like hydride migrations and rearrangements. researchgate.net
Feeding with labeled advanced intermediates Confirm precursor-product relationships in a pathway LC-MS/MS, NMR Demonstrates the conversion of a specific intermediate to a final product in vivo. tandfonline.com

Chemical Synthesis and Semisynthesis of Methyl 8 Pimaren 18 Oate and Its Analogs

Total Synthesis Approaches to the Pimarane (B1242903) Core

The construction of the tricyclic pimarane core represents a considerable synthetic challenge due to the presence of multiple stereocenters, including two quaternary centers. nih.govnih.gov Over the years, chemists have developed several strategies to assemble this 6,6,6-carbocyclic scaffold. acs.org

Historically, many approaches relied on stepwise ring construction methods such as condensation reactions like Robinson annulations or cycloaddition reactions, particularly the Diels-Alder reaction. acs.orgnih.gov More recent strategies have focused on biomimetic approaches, such as polyene cyclizations, which can construct the core in a more convergent and efficient manner. nih.gov

A notable modern approach involves a divergent and enantioselective route that has been successfully applied to the synthesis of eight different ent-pimaranes. acs.org Key features of this strategy include:

Sharpless Asymmetric Dihydroxylation: This reaction is used early in the synthesis to establish a key stereocenter, which guides the stereochemical outcome of subsequent steps, rendering the entire sequence enantioselective. acs.orgacs.org

Cationic Bicyclization: A Brønsted acid-catalyzed cationic cyclization of a polyene precursor is employed to form the fused ring system of the pimarane core. acs.orgacs.org This mimics the proposed biosynthetic pathway of terpenoids.

Arene Hydrogenation: A mild rhodium-catalyzed hydrogenation of an aromatic ring is used to access a late-stage intermediate, which serves as a branching point for diversification. acs.orgnih.govacs.org From this intermediate, various functional group manipulations can be performed to yield different pimarane analogs. nih.gov

Other advanced strategies include asymmetric radical polyene cyclizations controlled by a chiral auxiliary and transannular Diels-Alder reactions to build the core. rsc.orgfrontiersin.orgnih.gov The challenge often lies in controlling the stereochemistry at the C-9 and C-10 positions to achieve the desired ring fusion. frontiersin.orgnih.gov

Table 1: Summary of Selected Total Synthesis Strategies for the Pimarane Core
Key StrategyDescriptionKey ReactionsReference
Divergent Enantioselective SynthesisA flexible route enabling the synthesis of multiple pimarane analogs from a common late-stage intermediate.Sharpless Asymmetric Dihydroxylation, Cationic Bicyclization, Arene Hydrogenation acs.org, nih.gov, acs.org
Asymmetric Radical CyclizationUses a chiral auxiliary to control the stereochemistry of a radical-initiated polyene cyclization to form the tricyclic system.Chiral Auxiliary Controlled Radical Polyene Cyclization rsc.org
Diels-Alder CycloadditionA classical cycloaddition approach to form one of the six-membered rings of the pimarane scaffold.Intermolecular or Transannular Diels-Alder Reaction acs.org, frontiersin.org
Polyene 'Biomimetic' CyclizationAn acid-catalyzed cyclization of an acyclic polyene precursor that mimics the natural biosynthesis of terpenes.Head-to-tail/tail-to-head polyene cyclization acs.org, nih.gov

Semisynthesis from Precursor Diterpenes

Semisynthesis offers a more direct route to methyl 8-pimaren-18-oate by leveraging the existing carbon skeleton of abundant, naturally occurring diterpenes. researchgate.net The parent acid, 8-pimaren-18-oic acid, is a type of hydrogenated resin acid found in the environment, sometimes as a tracer for rubber from tires. bham.ac.uk This suggests its origin from the chemical modification of common pine resin acids.

The most common precursors for pimarane semisynthesis are other diterpene resin acids like those found in conifer oleoresin or the resins of trees such as Araucaria araucana. science.gov

Key steps in a potential semisynthetic route include:

Isolation: Natural diterpenes such as pimaric acid, sandaracopimaric acid, or labdane-type diterpenes like copalic acid are isolated from natural sources. researchgate.netscience.gov

Modification: The isolated precursor is subjected to chemical transformations. This can involve the selective hydrogenation of double bonds. For instance, converting a precursor with a conjugated diene system into the specific C8-ene of the target molecule.

Esterification: The carboxylic acid group at C-18 is converted to a methyl ester. A common and efficient method for this transformation is reaction with diazomethane. researchgate.net

This approach is highly valuable as it can provide access to significant quantities of the target compound and its analogs for further study, bypassing the often lengthy and low-yielding total synthesis routes. researchgate.net

Table 2: Potential Semisynthesis Reactions from Natural Precursors
Precursor TypeExample PrecursorKey Transformation(s)Resulting Structure TypeReference
Pimarane Resin AcidPimaric AcidSelective hydrogenation of C15(16) double bond; EsterificationMethyl pimaran-18-oate derivative science.gov
Labdane (B1241275) DiterpeneCopalic AcidSkeletal rearrangement; Functional group manipulation; EsterificationPimarane analog researchgate.net, researchgate.net
Abietane (B96969) Resin AcidAbietic AcidIsomerization of double bonds; Hydrogenation; EsterificationPimarane analog bham.ac.uk

Derivatization Strategies for Structural Modification

Once this compound is obtained, either through total synthesis or semisynthesis, it can be further modified to produce a library of analogs. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) for various biological targets. researchgate.net The primary sites for modification on the this compound scaffold are the methyl ester at C-18 and the double bond between C-8 and C-14.

Modifications at the C-18 Ester:

Hydrolysis (Saponification): The methyl ester can be easily hydrolyzed back to the parent carboxylic acid (8-pimaren-18-oic acid). This acid is often a valuable compound in its own right or serves as a key intermediate for further derivatization.

Transesterification/Amidation: The parent carboxylic acid can be activated and reacted with various alcohols or amines to generate a diverse range of esters and amides, allowing for fine-tuning of properties like solubility and cell permeability.

Modifications at the C8-C14 Double Bond:

Hydrogenation: Catalytic hydrogenation can saturate the double bond to yield methyl pimaran-18-oate, allowing for an assessment of the double bond's role in biological activity. researchgate.net

Epoxidation: Reaction with a peroxy acid, such as m-CPBA, can convert the alkene into an epoxide. researchgate.net Epoxides are versatile intermediates that can be opened by various nucleophiles to install new functional groups.

Hydroxylation/Oxidation: The double bond can be dihydroxylated to form a diol or oxidatively cleaved to generate more complex derivatives.

These structural modifications are essential tools in medicinal chemistry for optimizing the biological profile of a lead compound. researchgate.net

Table 3: Derivatization Strategies for this compound
Reaction SiteReaction TypeReagentsResulting Functional Group/AnalogReference
C-18 Methyl EsterHydrolysisBase (e.g., KOH) then AcidCarboxylic Acid (8-pimaren-18-oic acid) researchgate.net
C-18 Carboxylic AcidEsterificationAlcohol, Acid CatalystVarious Esters researchgate.net
C-8(14) Double BondHydrogenationH₂, Pd/CAlkane (Methyl pimaran-18-oate) researchgate.net
C-8(14) Double BondEpoxidationm-CPBAEpoxide researchgate.net

Biological Activities and Molecular Mechanistic Research of Methyl 8 Pimaren 18 Oate

Antiprotozoal Activity Research

Research into the antiprotozoal effects of natural compounds has identified essential oils containing Methyl 8-pimaren-18-oate as having noteworthy activity against protozoan parasites. d-nb.infonih.gov One such study investigated the essential oil derived from the resin of Ferula galbaniflua. d-nb.info Gas chromatography-mass spectrometry (GC-MS) analysis of this essential oil revealed that this compound was a major constituent, accounting for 41.82% of its composition. d-nb.infonih.govresearchgate.net

The essential oil of F. galbaniflua demonstrated effective inhibitory activity against the promastigote forms of Leishmania amazonensis. d-nb.infonih.gov In in vitro assays, the growth inhibitory activity was evaluated at various concentrations, leading to the determination of the half-maximal inhibitory concentration (IC50). d-nb.info The essential oil of F. galbaniflua exhibited an IC50 value of 106.15 ± 4.11 μg/mL against L. amazonensis promastigotes after 24 hours of incubation. d-nb.info This finding highlights the potential of essential oils rich in this compound as a source for antiprotozoal compounds. d-nb.infonih.gov The study concluded that the essential oil of F. galbaniflua is a strong candidate for future research into its specific molecular activity on these parasites. d-nb.infonih.govresearchgate.net

Studies on other essential oils and their constituents have suggested that they can induce alterations in the plasma membrane permeability of protozoan parasites. researchgate.netscience.gov For instance, terpenes have been shown to increase membrane fluidity in Leishmania amazonensis promastigotes, which correlates with their cytotoxic effects. science.gov Although not directly demonstrated for this compound, this provides a potential avenue for investigation. Future research is required to isolate this compound and investigate its specific molecular interactions and mechanisms of action against protozoal pathogens like L. amazonensis. d-nb.infonih.gov

In vitro Studies Against Leishmania amazonensis Promastigotes

Enzyme Inhibitory Activity Research

This compound has been identified as a major component in essential oils that exhibit inhibitory activity against human carbonic anhydrase II (CA-II), a zinc-containing enzyme implicated in various physiological and pathological processes. researchgate.nettandfonline.com In a study on the essential oil from the stem of Acridocarpus orientalis, GC-MS analysis showed that this compound was the most predominant constituent, at a concentration of 43.8%. researchgate.net This essential oil was found to be active against CA-II, with an IC50 value of 156.3 ± 1.5 μg/mL. researchgate.net

Similarly, the essential oil from the leaves of Zygophyllum qatarense was found to contain this compound as its main component (33.09%). tandfonline.com This leaf essential oil demonstrated significant inhibitory activity against CA-II, with an IC50 value of 68.4 ± 2.3 µg/mL. tandfonline.com For comparison, the standard inhibitor, acetazolamide, has an IC50 value of 18.2 ± 1.2 µM. tandfonline.com The presence of this compound in high concentrations in these active essential oils suggests it may be a key contributor to their CA-II inhibitory potential. researchgate.nettandfonline.com

Table 1: Carbonic Anhydrase II (CA-II) Inhibitory Activity of Essential Oils Containing this compound
Source of Essential OilPercentage of this compound (%)IC50 Value (μg/mL)Reference
Acridocarpus orientalis (Stem)43.8156.3 ± 1.5 researchgate.net
Zygophyllum qatarense (Leaves)33.0968.4 ± 2.3 tandfonline.com

The inhibitory potential of this compound against alpha-glucosidase, a key enzyme in carbohydrate digestion, has been explored through studies on essential oils. researchgate.nettandfonline.com Research on the essential oil from the leaves of Zygophyllum qatarense, which contains 33.09% this compound, showed an IC50 value of 19.9 ± 1.17 µg/mL for alpha-glucosidase inhibition. tandfonline.com This was significantly more potent than the standard drug, Acarbose, which had an IC50 of 377.7 ± 1.34 µg/mL. tandfonline.com

In contrast, a study on the essential oils from the stem and leaves of Acridocarpus orientalis found them to be inactive against the alpha-glucosidase enzyme. researchgate.net This is despite the stem essential oil being particularly rich in this compound (43.8%). researchgate.net These differing results indicate that while this compound is a major component of these oils, its role in alpha-glucosidase inhibition may be complex and potentially influenced by other constituents within the essential oil matrix. researchgate.nettandfonline.com

Table 2: Alpha-Glucosidase Inhibitory Activity of Essential Oils Containing this compound
Source of Essential OilPercentage of this compound (%)IC50 Value (μg/mL)Reference
Zygophyllum qatarense (Leaves)33.0919.9 ± 1.17 tandfonline.com
Acridocarpus orientalis (Stem)43.8Inactive researchgate.net

To better understand the potential inhibitory mechanism at a molecular level, computational studies have been performed. amazonaws.comjournalajocs.comresearchgate.net Molecular docking analyses were used to predict the binding interactions between this compound and the alpha-glucosidase enzyme. amazonaws.comjournalajocs.com In a study analyzing compounds from the essential oil of Leucas lavandulifolia, where this compound was the most prevalent compound (37.09%), its binding affinity for alpha-glucosidase was calculated. amazonaws.comresearchgate.netamazonaws.com

The results showed that this compound has a binding affinity of -8.4 kcal/mol, which is comparable to that of the native ligand, alpha-maltose (B7797877) (-8.6 kcal/mol). amazonaws.comjournalajocs.comresearchgate.net This strong binding affinity suggests that the compound can fit well into the active site of the protein, potentially disrupting its normal function. amazonaws.comamazonaws.com The analysis of the docked complex revealed specific interactions with key amino acid residues. amazonaws.com A Pi-Alkyl interaction was observed between this compound and the amino acid residues HIS103 and HIS326. amazonaws.com These favorable hydrophobic interactions are thought to contribute to the stable binding of the ligand within the enzyme's active site, supporting its potential as an alpha-glucosidase inhibitor. amazonaws.com

Table 3: Molecular Docking Results of this compound with Alpha-Glucosidase
LigandTarget EnzymeBinding Affinity (kcal/mol)Interacting ResiduesReference
This compoundAlpha-Glucosidase-8.4HIS103, HIS326 (Pi-Alkyl) amazonaws.comjournalajocs.comresearchgate.net
Alpha-Maltose (Native Ligand)Alpha-Glucosidase-8.6Not Specified journalajocs.comresearchgate.net

Alpha-Glucosidase Inhibition Studies

Other Investigated Biological Potentials

Beyond enzyme inhibition, this compound has been investigated for other valuable biological activities, primarily as a constituent of essential oils.

In vitro Antimicrobial Activity Assessment

The antimicrobial effects of this compound have been primarily evaluated through the screening of essential oils in which it is a major component.

An essential oil extracted from Ferula galbaniflua containing 41.82% this compound was tested for its activity against the protozoan parasite Leishmania amazonensis. d-nb.info The oil was found to be moderately active, with an IC50 value of 95.70 ± 1.82 μg/mL, making it a candidate for further investigation as an antiprotozoal agent. d-nb.infonih.gov

In another study, the methanolic extract of the wild edible mushroom Agaricus bisporus, which contains this compound, was tested against several bacteria. birjand.ac.ir The extract showed inhibitory activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The highest inhibitory activity was observed against E. coli. birjand.ac.ir Pimarane (B1242903) diterpenoids, as a class, are recognized for their antibacterial and antifungal activities. tandfonline.commdpi.com

Table 2: In vitro Antiprotozoal Activity of Essential Oil Containing this compound

Source of Essential Oil Target Organism Main Components IC50 (μg/mL)
Ferula galbaniflua Leishmania amazonensis This compound (41.82%) , Ethyl phthalate (B1215562) (13.09%) 95.70 ± 1.82

Data sourced from in vitro antileishmanial activity screening. d-nb.infonih.gov

Comparative Biological Efficacy with Related Diterpenoids

The biological activity of this compound can be contextualized by comparing it to other related diterpenoids, particularly those identified in the same source extracts.

In computational studies of α-glucosidase inhibitors from the essential oil of Leucas lavandulifolia, this compound, the most prevalent compound at 37.09%, showed a binding affinity of -8.4 kcal/mol. amazonaws.comamazonaws.com This was comparable to the native ligand (-8.6 kcal/mol). However, two other diterpenoid-related compounds in the same oil, copaborneol and 3-alpha-hydroxy-manool, exhibited even stronger binding affinities of -9.2 kcal/mol and -8.7 kcal/mol, respectively. amazonaws.comresearchgate.net This suggests that while this compound has potential, other related structures within the same natural source might possess superior activity for this specific target.

Similarly, in the essential oil from the stem of Acridocarpus orientalis, this compound (43.8%) is found alongside other related compounds like methyl dehydroabietate (3.9%) and methyl pimar-8(14)-en-18-oate (3.6%). researchgate.net While the crude oil showed activity against carbonic anhydrase II, isolating each component would be necessary to determine their individual contributions and compare their efficacy directly. researchgate.net

The broader class of pimarane diterpenes exhibits a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. nih.govtandfonline.comresearchgate.net The efficacy of any single pimarane, such as this compound, is dependent on its unique structural features, including the orientation of methyl and vinyl groups and the presence of functional groups like hydroxyls or carboxylates. For example, studies on other pimarane diterpenoids, such as ent-pimarane derivatives from Mitrephora alba, have shown cytotoxic activity against human cancer cell lines, a biological activity not yet extensively reported for this compound itself. researchgate.net

Table 3: Comparative Binding Affinities of Compounds from Leucas lavandulifolia against α-Glucosidase

Compound Compound Type Binding Affinity (kcal/mol)
Copaborneol Sesquiterpenoid -9.2
3-alpha-hydroxy-manool Diterpenoid -8.7
Native Ligand Disaccharide -8.6
This compound Diterpenoid -8.4

Data sourced from computational molecular docking studies. amazonaws.comresearchgate.netjournalajocs.com

Chemotaxonomic and Ecological Significance of Methyl 8 Pimaren 18 Oate

Role as a Chemotaxonomic Marker in Plant Classification

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. plantsjournal.com Secondary metabolites, such as diterpenoids, are often specific to certain plant lineages and can serve as valuable chemotaxonomic markers. plantsjournal.com Methyl 8-pimaren-18-oate has been identified as a significant constituent in the essential oils of species from different plant families, suggesting a complex chemotaxonomic distribution.

Notably, it is a major component in the stem essential oil of Acridocarpus orientalis, a member of the Malpighiaceae family, where it constitutes up to 43.8% of the oil. researchgate.net It has also been identified as the most abundant volatile constituent (33.09%) in the leaves of Zygophyllum qatarense (family Zygophyllaceae). nih.gov The occurrence of this pimarane (B1242903) diterpene in these distinct families highlights its potential as a marker for tracing evolutionary relationships and biochemical pathways. Pimarane-type diterpenes, in general, are considered useful for chemotaxonomic purposes. sci-hub.se For instance, different pimarane derivatives have been used to shed light on the chemosystematics of the liverwort Mastigophora diclados and to differentiate species within the genus Viguiera. researchgate.netsemanticscholar.org

The distribution of this compound and related compounds can, therefore, provide clues for plant classification and phylogeny, complementing morphological and molecular data.

Table 1: Occurrence of this compound in select plant species

Plant Species Family Plant Part Relative Abundance (%) Reference
Acridocarpus orientalis Malpighiaceae Stem 43.8 researchgate.net

Ecological Functions in Plant Defense and Communication

Diterpenoids are a crucial component of plant defense systems against a wide array of herbivores and pathogens. frontiersin.org Pimarane diterpenes, in particular, are known for their broad range of biological activities, including antimicrobial, antifungal, and insecticidal properties. sci-hub.seontosight.airesearchgate.net While direct studies on the specific ecological functions of this compound are limited, the well-documented roles of related pimarane diterpenes allow for informed inferences.

In conifers, diterpene resin acids, which include pimarane-type compounds, are key components of the oleoresin that protects the trees from insect attacks and fungal infections. oup.com The production of these defensive chemicals is often induced by biotic or abiotic stress. frontiersin.org Pimarane diterpenes have demonstrated effectiveness against various microorganisms, and their presence in plant tissues can deter feeding by herbivores. sci-hub.seontosight.ai Given that this compound is a major volatile constituent in the stems and leaves of Acridocarpus orientalis and Zygophyllum qatarense respectively, it is plausible that it serves a protective role in these species. researchgate.netnih.gov Its volatility suggests it could also be involved in plant-plant or plant-insect communication, although this requires further investigation.

The general functions of pimarane diterpenes in plant defense are summarized in the table below.

Table 2: Documented Ecological Functions of Pimarane-Type Diterpenoids

Ecological Function Description Organism Group Reference
Antimicrobial Inhibition of the growth of bacteria and fungi. Plants, Fungi ontosight.airesearchgate.net
Insecticidal Acts as a deterrent or toxin to insects. Conifers sci-hub.se
Phytoalexin Accumulates at sites of infection to combat pathogens. Plants researchgate.net

| Antifeedant | Deters feeding by herbivores. | Marine Algae | sci-hub.se |

Palaeoenvironmental and Biogeographical Reconstructions

Fossil resins, such as amber, are valuable sources of chemical biomarkers that provide insights into past ecosystems. chemrxiv.org The analysis of the chemical composition of these ancient resins can help identify their botanical origins and reconstruct palaeoenvironments. earthdoc.org Diterpenoids, being relatively stable molecules, are particularly useful biomarkers in fossil resins. earthdoc.orgsi.edu

The identification of this compound in fossilized resin from Myanmar, dating back to the Cretaceous period, is a significant finding for palaeobotanical studies. researchgate.netcurtin.edu.au This discovery, along with other abietane (B96969) and labdane (B1241275) type diterpenoids, suggests that the resin was likely produced by conifers of the Pinaceae family. researchgate.netcurtin.edu.au The absence of certain other chemical markers, such as phenolic terpenoids, can help to narrow down the potential botanical source. researchgate.net

The presence of specific pimarane derivatives like this compound in amber deposits contributes to a more detailed understanding of the flora of ancient forests. chemrxiv.orgresearchgate.net By comparing the chemical fingerprints of fossil resins from different locations and time periods, scientists can trace the biogeographical distribution of plant families like Pinaceae through geological time. These chemical fossils serve as a proxy for understanding the composition of paleovegetation and the climatic conditions that prevailed millions of years ago. earthdoc.orgsi.edu

Table 3: this compound in the Fossil Record

Fossil Sample Geological Period Location Inferred Botanical Source Reference

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Abietane
Labdane
Pimarane

Future Directions in Methyl 8 Pimaren 18 Oate Research

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of pimarane (B1242903) diterpenes originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov The formation of the characteristic tricyclic pimarane skeleton is catalyzed by enzymes known as terpene synthases or cyclases. nih.gov In fungi, bifunctional diterpene synthases, possessing two active sites, can catalyze the complex cyclization reactions to form the pimarane core. nih.gov For instance, ent-pimara-8(14),15-diene (B1254163) synthase from Aspergillus nidulans has been identified as such a bifunctional enzyme. nih.govresearchgate.net

While the general pathway is understood, the specific enzymatic steps leading to Methyl 8-pimaren-18-oate are yet to be fully elucidated. Future research should focus on identifying the specific pimaradiene synthase that produces the direct precursor skeleton. Following the creation of the pimaradiene core, subsequent modifications are necessary. These are typically carried out by cytochrome P450 (CYP) enzymes and methyltransferases. The identification and characterization of the specific CYP enzyme responsible for the oxidation at the C-18 position and the subsequent methyltransferase that adds the methyl group to form the ester are crucial missing pieces of the puzzle.

Recent advances in genomics and transcriptomics of organisms known to produce this compound, such as Acridocarpus orientalis or the fungus Agaricus bisporus, could provide a roadmap for discovering the genes encoding these biosynthetic enzymes. The identification of two class I diterpene synthases, Sat1646 and Stt4548, which produce isopimara-8,15-diene, demonstrates the potential for discovering novel pimarane-type synthases. nih.gov Understanding the complete biosynthetic pathway will not only provide fundamental scientific knowledge but also open the door for heterologous production of this compound and its derivatives through synthetic biology approaches.

Advanced Structural Modification for Enhanced Biological Profiles

The structural diversity of naturally occurring pimarane diterpenes suggests that the core pimarane skeleton is amenable to a variety of chemical modifications, such as hydroxylation, acetylation, and rearrangement, which are catalyzed by enzymes in fungi. nih.gov These modifications can significantly impact the biological activity of the resulting compounds.

Currently, there is a lack of published research on the targeted structural modification of this compound to enhance its biological properties. Future research should explore the semi-synthesis of novel derivatives. For example, modifications could be targeted at various positions on the tricyclic ring system or by altering the methyl ester group. The goal of such modifications would be to improve potency for its known biological targets, enhance selectivity, and optimize pharmacokinetic properties.

Microbiological transformation, a technique where microorganisms are used to carry out specific chemical reactions, could also be employed. Feeding this compound to select fungal cultures could yield novel, structurally diverse analogues. The resulting derivatives could then be screened for a range of biological activities, including but not limited to α-glucosidase and carbonic anhydrase inhibition, to establish structure-activity relationships (SAR). These SAR studies are essential for the rational design of more potent and specific therapeutic agents.

Comprehensive Mechanistic Investigations of Biological Activities

Preliminary studies have highlighted potential therapeutic applications for this compound, primarily through computational and in vitro screening of essential oil extracts. A significant future direction is the comprehensive investigation and validation of these activities using the pure compound.

One of the most promising reported activities is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. amazonaws.comresearchgate.net Molecular docking studies have suggested that this compound can bind to the active site of this enzyme, with a binding affinity comparable to the native ligand. amazonaws.com The proposed interactions include a conventional hydrogen bond with the amino acid residue GLN328 and a carbon-hydrogen bond with ASP327. amazonaws.comamazonaws.com Future research must include in vitro enzyme inhibition assays with the isolated this compound to confirm these computational findings and determine its inhibitory potency (IC50).

Another area of interest is its potential as a carbonic anhydrase (CA) inhibitor. The essential oil of Acridocarpus orientalis, which is rich in this compound (43.8%), has demonstrated inhibitory activity against carbonic anhydrase II (CA-II). researchgate.netresearchgate.net CAs are implicated in various diseases, and their inhibitors have therapeutic applications. openaccessjournals.com It is crucial to experimentally verify that this compound is the active component responsible for this inhibition and to elucidate its mechanism of action, which for other inhibitors can involve binding to the zinc ion in the enzyme's active site. mdpi.com

The table below summarizes the putative biological activities of this compound that require further mechanistic investigation.

Biological TargetSource of EvidenceProposed Mechanism of Action
α-Glucosidase Molecular DockingBinding to the active site, forming hydrogen and carbon-hydrogen bonds with key residues (GLN328, ASP327). amazonaws.comamazonaws.com
Carbonic Anhydrase II In vitro assay of essential oilInhibition of enzyme activity. The direct action of this compound needs confirmation. researchgate.netresearchgate.net

Exploration of Additional Natural Sources and Analogues

This compound has been identified in a variety of plant species and even a fungus, indicating a relatively broad distribution in nature. A systematic exploration of related plant genera and fungal species could lead to the discovery of new, high-yielding natural sources.

The table below lists the currently known natural sources of this compound.

KingdomSpeciesPart of Organism
Plantae Acridocarpus orientalisStem Essential Oil researchgate.netresearchgate.net
Ferula galbanifluaEssential Oil d-nb.info
Leucas lavandulifoliaEssential Oil amazonaws.com
Ochradenus arabicusFlowers Essential Oil researchgate.netresearchgate.net
Zygophyllum qatarenseLeaf Essential Oil scispace.comresearchgate.net
Pinaceae family (ancestral)Cretaceous Resin researchgate.net
Fungi Agaricus bisporusFruiting Body

In addition to finding new sources of the title compound, there is significant potential for discovering new, naturally occurring analogues. For instance, methyl pimar-8(14)-en-18-oate, an isomer, co-exists with this compound in Acridocarpus orientalis. researchgate.netresearchgate.net A comprehensive phytochemical investigation of these source organisms, using modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, is likely to reveal a suite of related pimarane diterpenoids. These natural analogues are valuable for understanding the structural diversity generated by nature and for providing a broader range of compounds for biological screening and SAR studies.

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